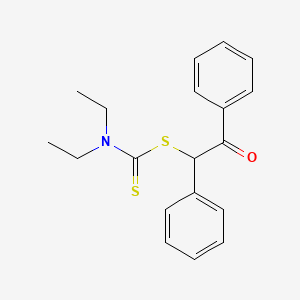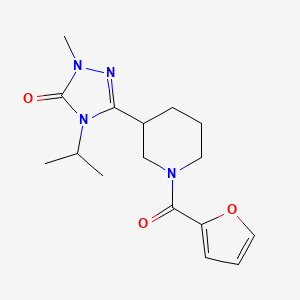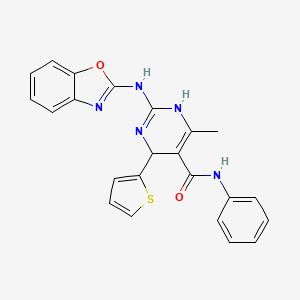![molecular formula C13H20N4O3 B11192246 N~1~-[(3S,4R)-1-[(1-Ethyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide](/img/structure/B11192246.png)
N~1~-[(3S,4R)-1-[(1-Ethyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(3S,4R)-1-[(1-Ethyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide is a complex organic compound that features a pyrazole ring, a tetrahydropyrrole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3S,4R)-1-[(1-Ethyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the pyrazole ring through cyclization reactions.
- Synthesis of the tetrahydropyrrole ring via reduction or cyclization of appropriate precursors.
- Coupling of the pyrazole and tetrahydropyrrole rings using carbonylation reactions.
- Introduction of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3S,4R)-1-[(1-Ethyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a candidate for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N1-[(3S,4R)-1-[(1-Ethyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(3S,4R)-1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide
- N~1~-[(3S,4R)-1-[(1-Propyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide
Uniqueness
The uniqueness of N1-[(3S,4R)-1-[(1-Ethyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide lies in its specific substitution pattern and the presence of both pyrazole and tetrahydropyrrole rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[(3S,4R)-1-(2-ethylpyrazole-3-carbonyl)-4-(hydroxymethyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C13H20N4O3/c1-3-17-12(4-5-14-17)13(20)16-6-10(8-18)11(7-16)15-9(2)19/h4-5,10-11,18H,3,6-8H2,1-2H3,(H,15,19)/t10-,11+/m0/s1 |
InChI Key |
OFPVWELWPUGXEQ-WDEREUQCSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)CO |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CC(C(C2)NC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11192168.png)
![ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11192176.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol](/img/structure/B11192178.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide](/img/structure/B11192192.png)
![4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B11192200.png)
![5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B11192203.png)
![7-(4-methoxyphenethyl)-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11192207.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11192221.png)
![Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate](/img/structure/B11192223.png)

![2-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11192233.png)
![2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11192256.png)
